molecular formula C17H15IN2OS B4231511 6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone

6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone

Cat. No.: B4231511
M. Wt: 422.3 g/mol
InChI Key: VLLFPHMOUYILQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound belongs to the quinazolinone family of compounds, which are known to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been shown to interact with various receptors, including the adenosine A3 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments include its ability to selectively target specific cellular targets and its relatively low toxicity. The limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for research on 6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone. These include:
1. Investigating the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases.
2. Studying the mechanism of action of this compound in more detail to better understand its biological effects.
3. Developing new synthetic methods for the production of this compound to increase its availability and reduce its cost.
4. Exploring the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
5. Investigating the potential of this compound as a tool for studying the function of specific cellular targets in vitro and in vivo.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

The potential applications of 6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone in scientific research are numerous. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro.

Properties

IUPAC Name

6-iodo-3-methyl-2-(2-phenylethylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2OS/c1-20-16(21)14-11-13(18)7-8-15(14)19-17(20)22-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLFPHMOUYILQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)I)N=C1SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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